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Compound of Interest

Compound Name: Aceclofenac ethyl ester

Cat. No.: B602129

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic data for Aceclofenac ethyl
ester, a known impurity and derivative of the non-steroidal anti-inflammatory drug (NSAID)
Aceclofenac. The objective is to furnish researchers, scientists, and drug development
professionals with the necessary data and protocols to accurately identify and characterize this
compound using standard spectroscopic techniques. This document summarizes key spectral
features and provides detailed experimental methodologies for *H NMR, 13C NMR, Mass
Spectrometry (MS), and Infrared (IR) spectroscopy.

Summary of Spectroscopic Data

The following tables summarize the expected spectroscopic data for a reference standard of
Aceclofenac ethyl ester. This data is compiled from available literature and spectral
databases. It is crucial to compare this reference data with the data obtained from a test
sample to confirm its identity and purity.

Table 1: *H NMR Spectroscopic Data for Aceclofenac Ethyl Ester
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
~7.00-7.50 m 7H Aromatic protons
~6.90 d 1H Aromatic CH
~4.65 S 2H -O-CH2-C=0
~4.20 q 2H -O-CH2-CHs
~3.70 S 2H Ar-CHz2-C=0
~1.25 t 3H -CH2-CHs

Table 2: 13C NMR Spectroscopic Data for Aceclofenac Ethyl Ester

Chemical Shift (8) ppm Assighment
~171.0 Ester C=0
~168.0 Ester C=0
~143.0 Aromatic C-N
~136.0 Aromatic C-ClI
~124.0-131.0 Aromatic CH
~127.0 Aromatic C
~61.0 -O-CH2-
~60.0 -O-CHa-
~39.0 Ar-CHz-
~14.0 -CHs

Table 3: Mass Spectrometry (MS) Data for Aceclofenac Ethyl Ester
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miz Interpretation

381.05 [M]* (Molecular lon)
308.05 [M - COOCH2CHs]*
277.02 [M - OCH2COOCH2CHs]*

Table 4: Infrared (IR) Spectroscopy Data for Aceclofenac Ethyl Ester

Wavenumber (cm~2) Functional Group
~3320 N-H Stretch

~3050 Aromatic C-H Stretch
~2980 Aliphatic C-H Stretch
~1750 Ester C=0 Stretch
~1730 Ester C=0 Stretch
~1590 Aromatic C=C Stretch
~1250 C-O Stretch

~750 C-ClI Stretch

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These
protocols are generalized and may require optimization based on the specific instrumentation

used.

'H and **C NMR Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of the Aceclofenac ethyl ester reference standard in
approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCIs or DMSO-ds).

e Instrumentation: Utilize a Nuclear Magnetic Resonance (NMR) spectrometer operating at a
field strength of 300 MHz or higher for tH NMR and 75 MHz or higher for 13C NMR.
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o Data Acquisition:

o For *H NMR, acquire the spectrum using a sufficient number of scans to achieve a good
signal-to-noise ratio. Use a standard pulse sequence.

o For 13C NMR, acquire the spectrum using a proton-decoupled pulse sequence. A larger
number of scans will be necessary compared to *H NMR.

o Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction. Reference the spectra to the residual solvent peak or an internal
standard (e.g., TMS at 0 ppm).

Mass Spectrometry (MS)

o Sample Introduction: Introduce the sample into the mass spectrometer via a suitable
ionization method such as Electrospray lonization (ESI) or Atmospheric Pressure Chemical
lonization (APCI), often coupled with a liquid chromatography (LC) system.

 Instrumentation: Employ a mass spectrometer capable of providing accurate mass
measurements, such as a Time-of-Flight (TOF), Orbitrap, or Quadrupole mass analyzer.

o Data Acquisition: Acquire the mass spectrum in positive or negative ion mode, scanning a
mass range appropriate for the molecular weight of Aceclofenac ethyl ester
(C18H17CI2NO4, MW: 382.24 g/mol ).[1][2][3][4][5][6] For fragmentation analysis (MS/MS),
select the molecular ion peak and subiject it to collision-induced dissociation (CID).

o Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to
confirm the structure of the compound.

Infrared (IR) Spectroscopy

o Sample Preparation: Prepare the sample using an appropriate technique such as a KBr
pellet, a thin film on a salt plate (for oils or dissolved solids), or using an Attenuated Total
Reflectance (ATR) accessory.

e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
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» Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm™1).
Acquire a background spectrum of the empty sample holder or solvent, and then the sample
spectrum. The instrument software will automatically ratio the sample spectrum to the

background.

o Data Analysis: Identify the characteristic absorption bands corresponding to the functional

groups present in Aceclofenac ethyl ester.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of a test
sample against an Aceclofenac ethyl ester reference standard.
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Caption: Workflow for Spectroscopic Data Comparison.

This guide serves as a foundational resource for the spectroscopic analysis of Aceclofenac
ethyl ester. For definitive identification and quantification, it is recommended to use a certified
reference standard and follow validated analytical methods.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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